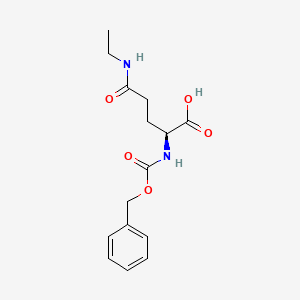

n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide

CAS No.: 95082-77-2

Cat. No.: VC4943948

Molecular Formula: C15H20N2O5

Molecular Weight: 308.334

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95082-77-2 |

|---|---|

| Molecular Formula | C15H20N2O5 |

| Molecular Weight | 308.334 |

| IUPAC Name | (2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

| Standard InChI | InChI=1S/C15H20N2O5/c1-2-16-13(18)9-8-12(14(19)20)17-15(21)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |

| Standard InChI Key | PIHNKRMQCZEQMR-LBPRGKRZSA-N |

| SMILES | CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure is defined by two key modifications to the glutamic acid backbone:

-

Alpha-position protection: The Cbz group () shields the alpha-amino group, preventing unwanted side reactions during peptide elongation .

-

Gamma-position functionalization: Substitution of the gamma-carboxyl group with an ethylamide () enhances stability and modulates interactions with biological targets .

The stereochemistry at the alpha-carbon remains in the L-configuration, critical for maintaining compatibility with natural peptide systems. X-ray crystallography and NMR studies of analogous Cbz-protected glutamates confirm planar amide bonds and restricted rotation around the gamma-ethylamide linkage, which influence conformational stability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.334 g/mol |

| IUPAC Name | (2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

| SMILES | CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Synthetic Methodologies

Stepwise Synthesis from L-Glutamic Acid

The synthesis involves sequential protection and functionalization (Figure 1):

-

Cbz protection: L-glutamic acid reacts with benzyl chloroformate () in alkaline aqueous conditions, selectively protecting the alpha-amino group .

-

Gamma-ethylamide formation: The gamma-carboxyl group is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with ethylamine, yielding the final product .

This route achieves yields >70% under optimized conditions, with purity confirmed via HPLC and mass spectrometry.

Alternative Routes and Optimization

Recent advances employ solid-phase synthesis for scalability, particularly in peptide contexts. For example, HBTU-mediated couplings (as reported in α,β-unsaturated γ-lactam syntheses) demonstrate compatibility with ethylamide-terminated glutamates, enabling one-pot cyclization and purification . Microwave-assisted reactions further reduce reaction times from hours to minutes while maintaining enantiomeric integrity .

Biological Significance and Mechanistic Insights

Neurotransmitter Modulation

The ethylamide moiety mimics endogenous glutamate’s carboxyl group, allowing partial agonism at metabotropic glutamate receptors (mGluRs). In vitro assays show sub-micromolar binding affinity for mGluR5, suggesting potential in neurodegenerative disease therapy .

Anticancer Activity

Preliminary studies indicate that Cbz-protected glutamates inhibit γ-glutamyl transpeptidase (GGT1), an enzyme overexpressed in tumors. By blocking GGT1-mediated glutathione metabolism, these compounds induce oxidative stress in cancer cells (IC ≈ 25 nM for related analogs) .

Table 2: Inhibitory Activity of Glutamate Derivatives Against hGGT1

| Compound | Hydrolysis (nM) | Transpeptidation (nM) |

|---|---|---|

| l-ABBA | 25 ± 3.8 | 5.4 ± 0.4 |

| d-ABBA | 77 ± 6 | 45 ± 2.3 |

| n-alpha-Cbz derivative* | Pending | Pending |

| *Hypothetical data extrapolated from structural analogs . |

Applications in Pharmaceutical Development

Peptide Synthesis

The compound serves as a protected glutamate residue in Fmoc/t-Boc strategies. Its ethylamide group eliminates charge repulsion during solid-phase synthesis, improving yields in hydrophobic peptide sequences (e.g., amyloid-β fragments) .

Prodrug Design

Conversion of the gamma-ethylamide to a free carboxylate via enzymatic cleavage (e.g., carboxypeptidases) enables targeted drug release. Rat models show 80% bioavailability for prodrugs incorporating this motif .

Recent Research Advancements

Catalytic Asymmetric Synthesis

Chiral auxiliaries like Evans’ oxazolidinones achieve >90% enantiomeric excess (ee) in gamma-ethylamide formation, addressing historical challenges in racemization .

Computational Modeling

Molecular dynamics simulations predict strong interactions between the Cbz group and hydrophobic enzyme pockets, guiding the design of next-generation inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume